Product packaging for 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole(Cat. No.:)

4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole

Cat. No.: B10781543
M. Wt: 270.35 g/mol
InChI Key: WHLNITBMIBHDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole is a novel synthetic imidazole derivative offered for investigative purposes in chemical and biological research. Imidazole is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds and natural products, such as the amino acid histidine . This particular derivative features a phenyl group and a thioether side chain terminating in a second imidazole ring, a structure that may enhance its ability to interact with multiple biological targets. Researchers are increasingly interested in such complex imidazole structures due to their documented versatility and broad spectrum of pharmacological properties, which include antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The mechanism of action for imidazole derivatives can vary but often involves interference with key enzymatic processes. For instance, some imidazole-based antifungals exert their effect by inhibiting ergosterol synthesis, a key component of fungal cell membranes, while also causing direct membrane damage at higher concentrations . Other derivatives have been shown to interact with enzymes like nitric oxide synthase . Beyond biomedical applications, the electron-rich nature of the imidazole ring makes it a valuable building block in materials science. Its ability to participate in hydrogen bonding and coordination with metals is exploited in developing functional materials for applications such as chemosensing and detection . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4S B10781543 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethylsulfanyl]-5-phenyl-1H-imidazole

InChI

InChI=1S/C14H14N4S/c1-2-4-11(5-3-1)13-9-16-14(18-13)19-7-6-12-8-15-10-17-12/h1-5,8-10H,6-7H2,(H,15,17)(H,16,18)

InChI Key

WHLNITBMIBHDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCC3=CN=CN3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection for 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole

A logical retrosynthetic analysis of the target molecule, 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole, suggests several key bond disconnections to identify strategic precursors. The most apparent disconnection is the C-S bond, leading to two primary fragments: a 4-phenyl-1H-imidazole-2-thiol and a 2-(4-imidazolyl)ethanamine or a derivative thereof.

Further disconnection of the 4-phenyl-1H-imidazole-2-thiol can be approached in several ways, with a common strategy involving the reaction of an α-haloketone with a thiourea (B124793) derivative. ccsenet.orgresearchgate.net For instance, 2-halo-1-phenylethanone can serve as a precursor for the 4-phenylimidazole (B135205) core. nih.gov The selection of specific precursors is critical and often guided by factors such as commercial availability, stability, and the desired substitution pattern on the final molecule.

The other key fragment, 2-(4-imidazolyl)ethanamine (histamine), is a readily available starting material. Its imidazole (B134444) ring, however, often requires protection during the synthetic sequence to prevent undesired side reactions.

Table 1: Key Precursors for the Synthesis of this compound

Precursor FragmentPotential Starting Materials
4-Phenyl-1H-imidazole-2-thiol2-Halo-1-phenylethanone, Thiourea
2-(4-imidazolyl)ethyl side chainHistamine, 4-(2-Chloroethyl)imidazole

Development and Optimization of Novel Synthetic Routes

The assembly of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole from its precursors has been the subject of considerable research, leading to the development of various synthetic routes.

Multi-Step Reaction Sequences and Protecting Group Chemistry

The synthesis of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole typically involves a multi-step sequence. A common approach begins with the synthesis of the 4-phenyl-1H-imidazole-2-thiol core. This is often achieved through the condensation of an α-haloketone, such as 2-bromo-1-phenylethanone, with thiourea. ccsenet.org

Protecting group chemistry is crucial, particularly for the imidazole nitrogen atoms, to ensure regioselectivity and prevent unwanted side reactions. rsc.orgrsc.org Various protecting groups have been explored for imidazoles, including the [2-(trimethylsilyl)ethoxy]methyl (SEM) group acs.org and the 1-(1-ethoxyethyl) group. acs.org The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For instance, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has been employed as a protecting group for the imidazole ring of histidine and can be removed under specific acidic conditions. jst.go.jp

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency and selectivity. bohrium.comresearchgate.net In the context of synthesizing the core imidazole structures, various catalytic systems have been investigated. Copper-catalyzed reactions, for example, have been utilized for the formation of substituted imidazoles. rsc.orgorganic-chemistry.org The use of heterogeneous catalysts, such as Cr2O3 nanoparticles under microwave irradiation, has also been reported for the synthesis of tetrasubstituted imidazoles. researchgate.net These catalytic methods can offer advantages in terms of milder reaction conditions and improved yields. bohrium.com The role of the imidazole ring itself as a ligand in copper oxidation catalysts has also been studied, providing insights into the catalytic behavior of such systems. acs.org

Principles of Green Chemistry in Synthetic Pathway Design

Increasingly, the principles of green chemistry are being applied to the synthesis of imidazole derivatives to minimize environmental impact. bohrium.comresearchgate.net This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound irradiation. researchgate.netnih.govnih.gov The use of recyclable catalysts, such as acidic ionic liquids, further aligns with the goals of green chemistry by reducing waste. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are also a key strategy in green chemistry, as they reduce the need for purification of intermediates and minimize solvent usage. asianpubs.org

Investigation of Synthetic Yields and Purity Enhancement Techniques

Techniques to enhance purity often involve chromatographic methods. However, alternative purification strategies are also explored to improve efficiency and reduce solvent consumption. For instance, selective precipitation of a desired regioisomeric imidazole salt by treatment with a strong acid can be an effective purification method. google.com The removal of unreacted starting materials and byproducts, such as imidazole, can sometimes be achieved through acid-base extraction or sublimation. reddit.com The isolation of imidazoles from aqueous solutions can also be accomplished through extraction with a water-immiscible aliphatic alcohol, followed by distillation. google.com

Table 2: Factors Influencing Yield and Purity

FactorImpact on Yield and Purity
Reaction ConditionsTemperature, reaction time, and catalyst choice can significantly affect reaction completion and byproduct formation. rsc.orgbohrium.com
Reagent PurityThe purity of starting materials is crucial for obtaining a pure final product.
Purification MethodColumn chromatography, recrystallization, and selective precipitation are common techniques to enhance purity. nih.govnih.gov

Derivatization Strategies and Analog Synthesis

The synthesis of derivatives and analogs of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole is a key strategy for exploring structure-activity relationships. rsc.orgnih.gov This can involve modifications at various positions of the molecule.

Derivatization of the imidazole core is a common approach. This can include N-alkylation or N-arylation of the imidazole nitrogens. organic-chemistry.orgnih.gov The synthesis of various substituted imidazoles has been extensively reviewed, highlighting numerous methodologies for introducing a wide range of functional groups onto the imidazole ring. rsc.orgnih.gov For instance, multicomponent reactions offer a powerful tool for the one-pot synthesis of highly substituted imidazoles. researchgate.net The development of chiral bicyclic imidazole catalysts has also opened up new avenues for asymmetric synthesis of imidazole derivatives. acs.org

Modification of the phenyl ring can be achieved by starting with substituted phenacyl halides in the initial condensation step. This allows for the introduction of various substituents onto the phenyl group, which can modulate the electronic and steric properties of the molecule. derpharmachemica.com

Furthermore, the ethylthio linker can be altered. For example, the length of the alkyl chain can be varied, or other functional groups can be incorporated to probe the importance of this linker in biological interactions.

Modifications on the Phenyl Moiety

The phenyl group at the 4-position of the primary imidazole ring serves as a key site for structural variation, which can significantly influence the compound's physicochemical properties.

A common strategy for introducing diversity at the phenyl ring involves starting with appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives in the initial synthesis of the 4-phenylimidazole core. For instance, the use of substituted α-bromoacetophenones in reactions with formamide (B127407) allows for the direct incorporation of various functionalities onto the phenyl ring. nih.gov

Substituents such as fluoro, chloro, and methoxy (B1213986) groups have been successfully introduced at the ortho, meta, and para positions of the phenyl ring. nih.govnih.gov These modifications can be achieved by starting with the corresponding substituted acetophenones. For example, 4-(2-fluorophenyl)-1H-imidazole and 4-(4-fluorophenyl)-1H-imidazole can be synthesized from 2-bromo-(2-fluorophenyl)ethanone and 2-bromo-(4-fluorophenyl)ethanone, respectively. nih.gov Similarly, derivatives with hydroxyl or thiol groups on the phenyl ring have been prepared, often involving the cleavage of precursor methyl ethers using reagents like hydrobromic acid. nih.gov

The following table summarizes some examples of modifications on the phenyl moiety of related 4-phenylimidazole compounds.

Starting MaterialReagentsResulting Phenyl MoietyReference
2-Bromo-(2-fluorophenyl)ethanoneFormamide2-Fluorophenyl nih.gov
2-Bromo-(4-fluorophenyl)ethanoneFormamide4-Fluorophenyl nih.gov
2,6-Dimethoxy-acetophenoneFormamide, then HBr2,6-Dihydroxyphenyl nih.gov
4'-Aminoacetophenoneα-Haloketone4-Aminophenyl (further derivatized) nih.gov
4-MethoxybenzaldehydeBenzaldehyde, NaCN4-Methoxyphenyl nih.gov

These examples demonstrate the versatility of synthetic routes to introduce a wide range of substituents on the phenyl ring, thereby enabling a systematic exploration of structure-activity relationships.

Functionalization of Imidazole Rings

Both imidazole rings in the target molecule offer opportunities for functionalization, primarily at the nitrogen atoms. The N-1 and N-3 positions of the 4-phenylimidazole ring and the N-1/N-3 position of the second imidazole ring are potential sites for substitution.

Alkylation, acylation, and the introduction of other functional groups at the nitrogen atoms can be achieved using various electrophiles. For instance, the nitrogen of the imidazole ring can be alkylated using alkyl halides in the presence of a base. nih.gov This allows for the introduction of various alkyl or substituted alkyl chains.

Furthermore, the imidazole nitrogen can be part of more complex ring systems through annulation reactions. For example, reactions of 2-mercaptoimidazoles with appropriately functionalized reagents can lead to the formation of fused heterocyclic systems like imidazo[2,1-b] nih.govnih.govthiazines. researchgate.net While not directly modifying the core imidazole, these transformations highlight the reactivity of the imidazole scaffold.

Computational and synthetic studies on related 4-phenylimidazole derivatives have explored substitutions at the N-1, C-2, and N-3 positions of the imidazole ring to probe interactions with biological targets. nih.gov These modifications can include the introduction of various side chains to occupy specific binding pockets.

Variations in the Ethyl Sulfide (B99878) Linkage

The synthesis of the ethyl sulfide linkage is typically achieved through the S-alkylation of a 2-mercaptoimidazole (B184291) precursor. The key intermediate, 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, can be synthesized by reacting the corresponding α-bromoacetophenone with thiourea. ccsenet.orgresearchgate.net

Once the 4-phenyl-2-thioimidazole is obtained, it can be reacted with a suitable electrophile, such as a halo-substituted 2-(imidazol-4-yl)ethane derivative, to form the desired thioether linkage. The reactivity of the thiol group allows for a range of modifications.

Variations can be introduced by using different alkylating agents. For example, instead of a simple ethyl linker, longer or shorter alkyl chains can be introduced by using the corresponding ω-haloalkylimidazole derivatives. Furthermore, substituents can be incorporated into the linker itself to alter its flexibility and polarity.

Research on related 2-(alkylthio)imidazole derivatives has shown that a variety of alkyl and substituted alkyl groups can be attached to the sulfur atom. nih.govnih.gov These include simple alkyl chains as well as those bearing additional functional groups.

The following table illustrates the general approach to forming and varying the sulfide linkage.

Thioimidazole PrecursorAlkylating AgentLinkage VariationReference
4-Phenyl-1,3-dihydro-2H-imidazole-2-thione4-(2-Chloroethyl)imidazoleEthyl sulfide linkage nih.gov (Implied)
4-Aryl-5-(4-(methylsulfonyl)phenyl)-1H-imidazole-2-thiolVarious alkyl halidesVaried alkylthio chains nih.gov
4-(4-Substitutedphenyl)imidazole-2-thiolVarious alkyl halidesVaried alkylthio chains nih.gov

These studies indicate that the ethyl sulfide bridge can be readily modified, providing a means to fine-tune the distance and orientation between the two imidazole rings.

Stereochemical Considerations in Compound Synthesis

The introduction of stereocenters into the this compound scaffold can arise from modifications to the core structure. For instance, if substituents on the ethyl sulfide linkage or on the imidazole rings create a chiral center, the resulting product will be a mixture of enantiomers.

The synthesis of stereochemically pure compounds can be approached in two main ways: stereoselective synthesis or separation of racemic mixtures.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a single stereoisomer. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, stereodivergent allylic alkylation of 2-acylimidazoles has been demonstrated to provide access to α-allylated tertiary carbonyls with high stereoselectivity. nih.gov While not directly applied to the target molecule, this methodology showcases the potential for controlling stereochemistry in related imidazole systems.

Chiral Separation: In cases where a racemic mixture is synthesized, the individual enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers of chiral imidazoles and related compounds. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the enantioseparation of a wide range of chiral compounds, including imidazolines. nih.govphenomenex.commdpi.com

The choice of mobile phase (normal-phase, reversed-phase, or polar organic) can significantly influence the separation efficiency. nih.govresearchgate.net For example, reversed-phase conditions have been successfully used to resolve the enantiomers of several chiral imidazolines. nih.gov

The following table summarizes techniques relevant to the stereochemical aspects of imidazole derivative synthesis.

TechniqueApplicationRelevance to Target CompoundReference
Stereodivergent Allylic AlkylationStereoselective synthesis of substituted imidazolesPotential for creating chiral centers in the linker or on the rings with high control. nih.gov
Chiral HPLC with Polysaccharide-based CSPsSeparation of enantiomers of chiral imidazolinesMethod for resolving racemic mixtures of the target compound if chiral centers are present. nih.govphenomenex.com

These approaches provide the tools necessary to investigate the stereochemical aspects of this compound and its derivatives, which is often crucial for understanding their biological activity.

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic properties and inherent reactivity of molecules. For imidazole (B134444) derivatives, these methods are crucial for understanding their behavior in biological systems.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) analysis and electrostatic potential (MEP) mapping are powerful tools to visualize and quantify the electronic characteristics of a molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. For imidazole-containing compounds, the HOMO is often localized on the imidazole ring and associated sulfur atoms, indicating these are the primary sites for electron donation in chemical reactions. orientjchem.org Conversely, the LUMO is typically distributed over the π-system of the rings, highlighting regions susceptible to nucleophilic attack. tandfonline.com

The MEP map provides a visual representation of the charge distribution. In imidazole, the sp2 hybridized nitrogen atom (N-3) typically shows a region of negative electrostatic potential (red), making it a hydrogen bond acceptor, while the N-1 hydrogen is electron-poor (blue), acting as a hydrogen bond donor. vaia.commdpi.com This amphoteric nature is fundamental to the biological activity of many imidazole derivatives. mdpi.com For 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole, the phenyl and second imidazole ring introduce additional complexity to the MEP, influencing its interaction with biological macromolecules.

Theoretical Prediction of Chemical Reactivity and Stability

Density Functional Theory (DFT) calculations are widely used to predict the reactivity and stability of imidazole derivatives. tandfonline.com By calculating parameters such as hardness, softness, and electrophilicity, researchers can gain insights into the kinetic and thermodynamic stability of these compounds. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. tandfonline.com

Theoretical studies on related imidazole structures have shown that the substitution pattern significantly influences their stability and reactivity. nih.gov For instance, the presence of electron-donating or withdrawing groups on the phenyl ring of this compound would be expected to modulate the electron density of the entire molecule, thereby altering its reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and flexibility over time. onsager.cnrdd.edu.iq This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within a protein binding pocket. rdd.edu.iq The flexibility of the ethylthio linker and the rotational freedom of the phenyl and imidazole rings are critical determinants of how the molecule can adapt its shape to interact with a biological target. Studies on similar imidazole-containing compounds have demonstrated that this conformational adaptability is crucial for their biological function. researchgate.net

Key Parameters from Molecular Dynamics Simulations of Imidazole Derivatives
ParameterDescriptionTypical Values/Observations for Imidazole Systems
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure, indicating conformational stability.Stable complexes show RMSD values that plateau over the simulation time. ajchem-a.com
Root Mean Square Fluctuation (RMSF)Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.Higher RMSF values are observed for more flexible regions like side chains and loops. ajchem-a.com
Radius of Gyration (Rg)Measures the compactness of the molecule.Changes in Rg can indicate conformational changes or unfolding.
Hydrogen BondsAnalysis of the formation and breaking of hydrogen bonds with solvent or target molecules.The number and lifetime of hydrogen bonds are crucial for binding affinity and specificity. researchgate.net

Ligand-Target Docking and Binding Energy Predictions at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or receptor. The scoring functions used in docking programs estimate the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the imidazole and phenyl rings can form crucial interactions with the active sites of various enzymes. nih.govnih.gov

Example of Docking Results for Imidazole Derivatives against a Hypothetical Target
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5HIS84, PHE265, TYR150Hydrogen Bond, π-π Stacking
Analogue 1 (with -OH on Phenyl)-9.1HIS84, PHE265, TYR150, SER122Hydrogen Bond, π-π Stacking
Analogue 2 (with -Cl on Phenyl)-8.2HIS84, PHE265, TYR150Hydrogen Bond, π-π Stacking, Halogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression or machine learning to build a predictive model. nih.gov Such models can identify the key molecular features that are either beneficial or detrimental to the desired biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov

Chemoinformatics and Database Mining for Structural Analogues

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical datasets. For this compound, chemoinformatic approaches can be used to search chemical databases for structurally similar compounds or fragments. This can help in identifying existing compounds with known biological activities, potential off-target effects, or alternative synthetic routes.

By searching databases like PubChem, ChEMBL, or ZINC, researchers can retrieve a wealth of information on compounds containing the 4-phenylimidazole (B135205) or 2-thioimidazole scaffold. This data can be used to build structure-activity relationship models, identify potential biological targets, and inspire the design of novel analogues with improved properties. The identification of structural analogues is a critical step in the early stages of drug discovery and lead optimization.

Molecular Recognition and Mechanistic Investigations at the Pre Clinical Level

Receptor Binding Affinity Studies (In Vitro Methodologies)

For instance, a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity at both central and peripheral benzodiazepine receptors (CBRs and PBRs, respectively) researchgate.net. These studies revealed that the introduction of polar substituents on the imidazopyridine skeleton, particularly those with hydrogen bonding acceptor and/or donor properties in the para position of the phenyl ring, can lead to high affinity for the PBR researchgate.net. The affinity of these compounds is typically determined through competitive binding assays using radiolabeled ligands.

Table 1: Illustrative Receptor Binding Affinities of Phenyl-Imidazo[1,2-a]pyridine Derivatives for Benzodiazepine Receptors researchgate.net

CompoundSubstituent at para-position of phenyl ringPBR Affinity (Ki, nM)CBR Affinity (Ki, nM)Selectivity (CBR Ki / PBR Ki)
6 -OH0.5>1000>2000
7 -OCH31.2>1000>833
12 -O(CH2)2COOH0.8>1000>1250
15a -NH22.5278111

Note: This data is for 2-phenyl-imidazo[1,2-a]pyridine derivatives and is presented to illustrate the principles of receptor binding affinity studies for phenyl-imidazole scaffolds.

These findings underscore the importance of the phenyl ring and its substituents in modulating receptor affinity and selectivity. For "4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole," the presence of the 4-phenyl group suggests that it too could engage in specific interactions with receptor binding pockets, and its affinity would likely be influenced by the electronic and steric properties of this group.

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

Beyond receptor binding, many imidazole-containing compounds exert their effects by inhibiting enzymes. The 2-thioimidazole and 4-phenylimidazole (B135205) moieties present in the target compound are known pharmacophores that can interact with the active sites of various enzymes.

Research into 4-phenyl-imidazole (4-PI) has identified it as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism nih.gov. Spectroscopic studies have shown that 4-PI binds to the heme iron at the active site of the enzyme nih.gov. Further structure-activity relationship studies have explored how substitutions on the phenyl and imidazole (B134444) rings affect its inhibitory potency. For example, the introduction of a 2-thiol group on the imidazole ring was found to increase the potency relative to the parent 4-PI nih.gov.

Table 2: Inhibition of Indoleamine 2,3-Dioxygenase (IDO) by 4-Phenyl-imidazole Derivatives nih.gov

CompoundModificationIC50 (µM)
4-PI -150
1 2-OH21
13 2-SMe80
16 2-SH60
17 3'-SH15
18 4'-SH13

Note: This data is for 4-phenyl-imidazole and its derivatives and is presented to illustrate enzyme inhibition by this class of compounds.

The inhibition constants (Ki) for the most potent derivatives were found to be similar to their IC50 values, suggesting a competitive or mixed-type inhibition mechanism nih.gov. These studies highlight that the phenyl and thio-moieties can be strategically modified to enhance enzyme inhibitory activity.

Protein-Ligand Interaction Dynamics via Biophysical Techniques

To gain a deeper understanding of how imidazole derivatives interact with proteins, various biophysical techniques are employed. These methods can reveal the nature of the binding, the stoichiometry of the interaction, and the conformational changes that may occur upon binding.

A study investigating the interaction between a bioactive imidazole derivative (PPP) and bovine serum albumin (BSA) utilized fluorescence and UV-vis spectral studies nih.gov. The results indicated that the fluorescence quenching of BSA by the imidazole derivative was due to the formation of a BSA-PPP complex nih.gov. The effective quenching constants (K(SV)) were determined at different temperatures, and the binding constants (KA) and thermodynamic parameters (ΔG, ΔH, and ΔS) were calculated.

Table 3: Thermodynamic Parameters for the Interaction of an Imidazole Derivative with Bovine Serum Albumin nih.gov

Temperature (K)Binding Constant (KA) (L mol⁻¹)ΔG (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
3012.10 x 10⁴-24.8-15.231.9
3101.85 x 10⁴-25.1
3181.62 x 10⁴-25.4

Note: This data is for a different bioactive imidazole derivative and is presented to exemplify the use of biophysical techniques in studying protein-ligand interactions.

The negative Gibbs free energy (ΔG) indicated a spontaneous binding process. The negative enthalpy change (ΔH) and positive entropy change (ΔS) suggested that both hydrogen bonding and hydrophobic interactions played a role in the binding process nih.gov. Such studies are crucial for understanding the forces driving the interaction of compounds like "this compound" with their protein targets.

Cellular Pathway Modulation Studies (In Vitro Models)

The ultimate effect of a compound on cellular function is determined by its ability to modulate specific signaling or metabolic pathways. In vitro cell-based assays are essential for dissecting these effects.

While direct studies on "this compound" are lacking, research on related thioimidazole compounds provides clues about their potential cellular activities. For example, the sulfur metabolic pathway is a critical cellular process, and compounds containing thiol groups can potentially interact with and modulate intermediates in this pathway nih.gov. The thioether linkage in the target compound could be susceptible to metabolic transformations that influence cellular redox balance and other sulfur-dependent pathways.

Furthermore, studies on nitroimidazole derivatives have shown their ability to be selectively activated in hypoxic cells, leading to covalent binding to cellular proteins and inhibition of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST) mdpi.com. While not a nitroimidazole, this highlights how imidazole derivatives can be designed to target specific cellular states and modulate key metabolic pathways. The evaluation of how "this compound" affects pathways such as MAP kinase signaling, apoptosis, or cell cycle progression in relevant cancer cell lines would be a critical next step in its preclinical evaluation.

Selectivity Profiling Against Related Molecular Targets (Pre-clinical)

A crucial aspect of pre-clinical drug development is to assess the selectivity of a compound for its intended target over other related molecules. High selectivity can minimize off-target effects and potential toxicity.

Selectivity profiling is typically performed by screening the compound against a panel of related receptors, enzymes, or other proteins. For instance, in the development of histamine H3 receptor antagonists, novel imidazole derivatives were tested not only for their affinity at the H3 receptor but also against other histamine receptor subtypes to ensure selectivity nih.gov.

In a different context, a study on nitrofuran, nitrothiophene, and nitroimidazole derivatives against the protozoan parasite Trypanosoma brucei rhodesiense also included cytotoxicity assays against mammalian cells to determine a selectivity index (SI) researchgate.net. The nitroimidazole derivatives, in this case, were found to be less toxic to mammalian cells, resulting in a higher selectivity index mdpi.comresearchgate.net.

Table 4: Illustrative Selectivity Profile of Nitro-Aromatic Derivatives Against T. b. rhodesiense mdpi.com

Compound ClassIC50 against T. b. rhodesiense (µM)Cytotoxicity against L6 cells (µM)Selectivity Index (SI)
Nitrofurans0.08 - 0.240.32 - 2.54 - 31
Nitrothiophenes0.44 - 0.652.3 - 1535 - 349
Nitroimidazoles0.012 - 1.2914 - 140572 - 11703

Note: This data is for nitro-aromatic derivatives and is presented to demonstrate the concept of selectivity profiling.

For "this compound," a comprehensive selectivity profile would involve screening against a panel of kinases, G-protein coupled receptors, and other relevant targets to identify its primary mode of action and potential off-target interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Phenyl Ring Substitutions on Molecular Interactions

The phenyl group at the 4-position of the primary imidazole (B134444) ring is a critical site for modification to modulate potency, selectivity, and pharmacokinetic properties. The nature and position of substituents on this ring can significantly influence interactions within a target's binding pocket, primarily through steric and electronic effects.

Research on analogous phenyl-imidazole scaffolds has demonstrated that the introduction of various substituents can fine-tune biological activity. For instance, in a series of phenylimidazole inhibitors of the enzyme FabK, substitutions on the phenyl ring were crucial for potency. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl, -Br) or trifluoromethyl (-CF₃) groups can engage in halogen bonding or dipole-dipole interactions, potentially increasing binding affinity. A para-bromo substitution, for example, was found to confer selective inhibitory activity in one study. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can alter the electron density of the phenyl ring, influencing π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding site.

Steric Bulk: The size of the substituent dictates the ability of the molecule to fit within a binding pocket. Bulky groups may either create favorable van der Waals contacts or introduce steric hindrance that prevents optimal binding.

The precise impact of these substitutions is target-dependent, but general trends can be inferred.

Table 1: Illustrative Impact of Phenyl Ring Substitutions on Binding Affinity (Hypothetical Data) This table is based on general principles observed in related phenyl-imidazole compounds and is for illustrative purposes.

Substituent (R) at para-positionHypothetical IC₅₀ (nM)Potential Interactions
-H (Unsubstituted)150Baseline hydrophobic and π-π interactions
-Br35Hydrophobic interactions, Halogen bonding
-CF₃50Hydrophobic interactions, Dipole-dipole interactions
-OCH₃120Potential for H-bond accepting, alters π-stacking

Role of Imidazole Ring Nitrogen Positions and Substituents

The molecule features two imidazole rings, both of which are crucial for its activity. Imidazole is a versatile heterocycle in medicinal chemistry, capable of acting as a hydrogen bond donor (N-H) and acceptor (sp² N). nih.govresearchgate.net The terminal 4-ethyl-imidazole moiety is a bioisostere of the amino acid histidine, which frequently plays a key role in enzyme active sites and protein-protein interactions. wikipedia.org

Nitrogen Atoms as Interaction Points: The nitrogen atoms can coordinate with metal ions in metalloenzymes or form critical hydrogen bonds with amino acid residues like aspartate, glutamate, or serine. The existence of two tautomeric forms for the N-H proton allows for flexibility in establishing these interactions. nih.gov

Protonation State: The basicity of the imidazole nitrogens (pKa of imidazolium ion is ~7) means that one or both rings can be protonated at physiological pH. This cationic state can lead to strong ionic interactions with negatively charged residues (e.g., Asp, Glu) on a target protein.

Substitutions on the Imidazole Ring: Alkylation of the N-H nitrogen can block its ability to act as a hydrogen bond donor and may introduce steric hindrance. Adding substituents at other positions on the imidazole ring, such as a methyl or nitro group, has been shown to modulate the electronic properties and antibacterial activity of imidazole scaffolds. mdpi.com

Influence of Sulfide (B99878) Linkage Variations on Conformation and Binding

The ethylthio (-CH₂-CH₂-S-) linker connects the two imidazole-containing fragments. Its length, composition, and flexibility are paramount for correctly positioning the pharmacophores within the target's binding site.

Conformational Flexibility: The sulfide bridge, along with the two-carbon chain, provides significant conformational freedom. This allows the molecule to adopt various spatial arrangements, which can be crucial for an induced-fit binding model. Studies on cyclic peptides show that thioether bridges confer a different conformational landscape compared to more rigid linkers. nih.gov

Linker Length and Composition: Altering the length of the alkyl chain (e.g., from ethyl to propyl) would change the distance between the two imidazole moieties, which could either improve or diminish binding affinity depending on the topology of the target site.

Oxidation State of Sulfur: The sulfide linkage is a potential site for metabolism. Oxidation of the sulfide (R-S-R) to a sulfoxide (R-SO-R) or a sulfone (R-SO₂-R) would drastically alter the linker's properties. The sulfoxide and sulfone groups are more polar and can act as hydrogen bond acceptors, which could fundamentally change the binding mode. In the development of some drugs, the sulfide was found to have a higher binding affinity than the corresponding sulfone, though this is highly dependent on the specific interactions within the binding pocket. wikipedia.org

Stereoisomerism and Its Effect on Molecular Recognition

The parent compound, 4-Phenyl-2-[[2-(1H-imidazol-4-yl)ethyl]thio]-1H-imidazole, is achiral. However, the introduction of a substituent on the ethyl linker would create a chiral center, leading to a pair of enantiomers. It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. researchgate.net

Should a chiral analog be synthesized, the (R)- and (S)-enantiomers would likely interact differently with a chiral biological target like a protein or enzyme. One enantiomer may fit optimally into the binding site, leading to high affinity, while the other may bind weakly or not at all due to steric clashes. This difference in three-dimensional arrangement is critical for molecular recognition.

Rational Design Principles for Enhanced Molecular Properties

Based on the SAR and SPR analysis of the core structure and its analogs, several principles can be established for the rational design of new compounds with enhanced properties. The goal of rational design is to systematically modify the lead compound to optimize its interaction with the target, thereby improving its efficacy and pharmacokinetic profile. nih.govnih.gov

Phenyl Ring Optimization: A primary strategy would be the systematic substitution at the para-position of the phenyl ring with a range of small, electronically diverse groups (e.g., F, Cl, CN, CH₃, CF₃) to probe for beneficial interactions like halogen or hydrogen bonding.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different steric and electronic profiles and to modulate properties like solubility and metabolism. nih.gov

Linker Modification: The flexibility and length of the thioether linker could be modified. Synthesizing analogs with one (methylthio) or three (propylthio) carbon atoms in the chain would help determine the optimal distance between the two heterocyclic systems. Replacing the sulfide with an ether, amine, or sulfone would assess the importance of the sulfur atom itself.

Imidazole Moiety Variation: One of the imidazole rings could be replaced with another five- or six-membered heterocycle (e.g., pyrazole, triazole, pyridine) to alter the hydrogen bonding capacity and basicity of the molecule. nih.gov

These design principles, guided by computational modeling and followed by chemical synthesis and biological evaluation, provide a clear path toward the development of more potent and selective agents based on the 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole scaffold.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical HPLC method would utilize a reversed-phase column, such as a C8 or C18 column, with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often with the pH adjusted to optimize separation. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the imidazole-containing compounds exhibit maximum absorbance, for instance, around 300 nm. nih.gov The precision and accuracy of these methods are validated according to established guidelines to ensure reliable quantification and purity assessment. nih.govijrpc.com

For chiral compounds, specialized chiral chromatography techniques are essential to separate enantiomers, which can exhibit different biological activities. nih.govnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently used. researchgate.netmdpi.com The choice of mobile phase, which can range from polar organic solvents to supercritical fluids like carbon dioxide with an organic modifier, and the temperature can significantly influence the separation and even the elution order of the enantiomers. researchgate.netmdpi.com The resolution of enantiomers is a critical parameter, with a value of 1.5 or greater indicating baseline separation. nih.gov

Table 1: HPLC Parameters for Purity Assessment of Imidazole (B134444) Derivatives

ParameterTypical ConditionsReference
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) nih.gov
Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 300 nm nih.gov
Temperature Room Temperature nih.gov

Mass Spectrometry for Elucidating Reaction Pathways and In Vitro Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for elucidating the reaction pathways in the synthesis of this compound and for identifying its metabolites in vitro. nih.govnih.gov By analyzing the mass-to-charge ratio of the parent compound and its fragments, researchers can confirm the structure of the synthesized molecule and identify any byproducts or intermediates. nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in determining the elemental composition of unknown compounds. nih.gov

In metabolic studies, the compound is incubated with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. researchgate.netnih.gov LC-MS is then used to separate and identify the resulting metabolites. researchgate.netbioivt.com Common metabolic transformations for imidazole-containing compounds include oxidation, such as hydroxylation, and conjugation with molecules like glucuronic acid or sulfate (B86663). researchgate.netnih.govmdpi.com The identification of metabolites is crucial for understanding the compound's metabolic stability and potential for forming active or toxic byproducts. bioivt.com

Table 2: In Vitro Metabolite Identification of a Related Imidazole Compound

Parent CompoundIncubation SystemObserved Metabolic TransformationsAnalytical MethodReference
ZLN005 (a benzimidazole)Rat and human liver microsomes and S9 fractionsMono- and dihydroxylation, oxidation to carboxylic acids, glucuronide and sulfate conjugation, glutathione (B108866) conjugationLC/MS/MS nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Interaction Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are vital for determining the three-dimensional structure (conformation) of this compound in solution and for studying its interactions with other molecules. ipb.ptyoutube.com One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, which helps in assigning the signals and piecing together the molecular structure. ipb.pt Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, are particularly important for conformational analysis as they provide information about the spatial proximity of protons, allowing for the determination of the molecule's preferred shape. ipb.pt These techniques can also be used to study tautomerism, which is common in imidazole rings. researchgate.net When studying interactions with molecular targets, such as proteins, NMR techniques like saturation transfer difference (STD) and chemical shift perturbation (CSP) can identify the binding epitope and characterize the binding affinity. proquest.com

Table 3: Advanced NMR Techniques for Structural and Interaction Analysis

NMR ExperimentInformation ObtainedApplicationReference
COSY Correlation between coupled protonsStructural elucidation ipb.pt
HSQC/HMQC Correlation between protons and directly attached carbonsStructural elucidation ipb.pt
HMBC Correlation between protons and carbons over two or three bondsStructural elucidation ipb.pt
NOESY/ROESY Spatial proximity of protonsConformational analysis, interaction studies ipb.pt
STD/CSP Ligand binding epitopes and affinityProtein-ligand interaction studies proquest.com

X-ray Crystallography of Co-crystals with Molecular Targets

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of molecules in the solid state. researchgate.net When this compound is co-crystallized with its molecular target, such as a protein or enzyme, X-ray diffraction analysis of the resulting co-crystal can reveal the precise binding mode and the specific interactions at the atomic level. mdpi.com This information is invaluable for understanding the mechanism of action and for structure-based drug design.

Potential Applications in Chemical Biology and Material Science

Development as a Chemical Probe for Elucidating Biological Systems

The imidazole (B134444) ring is a key component of the amino acid histidine and is involved in numerous biological processes. nih.gov Compounds containing imidazole have been explored as molecular probes for studying cellular environments. For instance, certain imidazole-based compounds have been utilized as ¹H NMR probes to measure intracellular pH. nih.gov The chemical shift of specific protons on the imidazole ring can be sensitive to changes in the local pH, allowing for real-time monitoring within cells. nih.gov

Given its structure, 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole possesses protons on its imidazole rings that could potentially serve as reporters for pH changes. The presence of two such rings might offer a ratiometric signaling mechanism, enhancing the accuracy of pH measurements. Further research would be required to characterize the specific pH-dependent spectral shifts of this compound and its utility in complex biological milieu.

Use as a Scaffold for Novel Functional Materials

The imidazole scaffold is a versatile building block for the creation of functional materials, including polymers and catalysts. nih.gov Imidazole derivatives can be functionalized to tune their electronic, optical, and coordination properties, leading to materials with tailored characteristics. For example, novel heterocyclic systems based on a chromeno[2,3-d]imidazole scaffold have been shown to be highly efficient fluorophores with large Stokes shifts, making them suitable for applications in fluorescent microscopy. digitellinc.com

The structure of this compound, with its multiple nitrogen atoms and aromatic rings, suggests its potential as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers. The imidazole nitrogens can coordinate to metal ions, while the phenyl group can engage in π-π stacking interactions, contributing to the formation of stable, porous structures with potential applications in gas storage, separation, or catalysis.

FeaturePotential ApplicationRationale
Two Imidazole RingsLigand for MOFsNitrogen atoms can coordinate with metal centers.
Phenyl GroupStructural StabilityCan participate in π-π stacking interactions.
Thioether LinkerFlexibilityAllows for diverse coordination geometries.

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions such as hydrogen bonding, electrostatic forces, and π-π stacking. nih.govmdpi.com The imidazole ring is an excellent participant in these interactions. nih.gov The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular architectures. mdpi.com

The compound this compound is well-suited for integration into supramolecular assemblies. The two imidazole rings provide multiple sites for hydrogen bonding, while the phenyl group can participate in stacking interactions with other aromatic systems. These interactions can drive the self-assembly of the molecule into higher-order structures like gels, liquid crystals, or polymeric chains. mdpi.comnih.gov The thioether linkage adds flexibility, which can be crucial for achieving specific packing arrangements.

Researchers have successfully used imidazole-containing ligands to construct diverse supramolecular structures, including one-dimensional chains, two-dimensional layers, and three-dimensional networks. mdpi.com For instance, the combination of imidazole-containing ligands with metal ions and other organic molecules has led to the formation of complex supramolecular polymers with interesting properties. mdpi.comnih.govacs.org

Role in Biosensing or Diagnostic Tool Development (Pre-clinical)

The development of sensitive and selective biosensors is a critical area of research. Imidazole-functionalized materials have shown promise in this field. For example, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid have been developed as dual colorimetric sensors for the detection of Zn²⁺ and homocysteine. nih.gov The interaction of the analytes with the imidazole and carboxylate groups on the nanoparticle surface leads to a color change, enabling visual detection. nih.gov

The structure of this compound suggests it could be a valuable component in biosensor design. The imidazole moieties can act as recognition elements for specific metal ions or small molecules. The phenyl group could be further functionalized with reporter groups, such as fluorophores or redox-active units, to generate a measurable signal upon binding of the target analyte. The thioether group could be used to attach the molecule to a solid support, such as a gold electrode or a nanoparticle surface, which is a common strategy in sensor fabrication.

Furthermore, imidazole derivatives have been investigated for their potential in overcoming drug resistance in cancer cells, for example, by being incorporated into pH-responsive nanoparticles for drug delivery. rsc.org While this particular application is therapeutic, the underlying principle of pH-responsive behavior could be adapted for diagnostic purposes, such as imaging pH changes in the tumor microenvironment.

Future Directions and Emerging Research Avenues

Exploration of Novel Sustainable Synthetic Pathways

The chemical synthesis of complex heterocyclic molecules like 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The future of pharmaceutical manufacturing is increasingly focused on green chemistry principles, aiming for more sustainable and environmentally benign synthetic routes.

Recent advancements in synthetic methodology offer promising avenues for the eco-friendly production of imidazole (B134444) derivatives. researchgate.netnih.gov One-pot synthesis, for instance, streamlines reaction sequences, reducing the need for intermediate purification steps and minimizing solvent usage. asianpubs.org Furthermore, the use of alternative energy sources such as microwave and ultrasound irradiation can accelerate reaction times and improve yields, contributing to a more sustainable process. researchgate.net The exploration of biocatalysts, like lemon juice, has also shown potential in the synthesis of triaryl-imidazole derivatives, offering a biodegradable and inexpensive catalytic option. researchgate.net

For the specific synthesis of the thioether linkage, molybdenum-catalyzed selective oxidation of thiols presents a green protocol for forming S-S bonds, which could be adapted for C-S bond formation. rsc.org The development of solid-phase synthesis techniques for imidazole-2-thiones and related structures further opens the door to more efficient and automated production of analogues. nih.gov

Table 1: Comparison of Sustainable Synthetic Approaches for Imidazole Derivatives

Synthetic ApproachAdvantagesDisadvantagesRelevant Findings
One-Pot Synthesis High yields, easy set-up, mild reaction conditions, reduced waste. asianpubs.orgMay require careful optimization of reaction conditions to avoid side products.Enables efficient synthesis of highly substituted imidazole derivatives. asianpubs.org
Microwave/Ultrasound Irradiation Reduced reaction times, high atom economy, mild reaction conditions. researchgate.nettandfonline.comRequires specialized equipment.Significantly contributes to the environmentally friendly synthesis of 1H-imidazole derivatives. tandfonline.com
Biocatalysis (e.g., lemon juice) Inexpensive, biodegradable, non-toxic catalyst. researchgate.netMay have limitations in substrate scope and reaction conditions.Effective for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net
Ionic Liquid Catalysis Recyclable catalyst, green reaction conditions. tandfonline.comresearchgate.netCan be expensive and may require specific handling procedures.Promotes high-yield synthesis of 2,4,5-triaryl imidazoles and other derivatives. tandfonline.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with improved properties.

Structure-based drug design, guided by computational docking and molecular dynamics simulations, can further refine the design of novel analogues. nih.govmdpi.com These methods can predict how a molecule will bind to its target protein, allowing for the rational design of modifications that enhance potency and selectivity. nih.govmdpi.com The use of advanced computational protocols, such as those based on non-equilibrium thermodynamics, can provide accurate predictions of the binding affinity and selectivity of new compounds. mdpi.com

Table 2: Applications of AI/ML in the Design of Imidazole-Based Drugs

AI/ML ApplicationDescriptionPotential Impact on 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole
De Novo Drug Design Generative models create novel molecular structures with desired properties. nih.govstanford.eduGeneration of novel analogues with potentially superior efficacy and safety profiles.
Structure-Based Drug Design Computational docking and simulations predict binding modes and affinities. nih.govmdpi.comRational design of modifications to improve binding to specific molecular targets.
ADME/T Property Prediction ML models predict absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.govEarly identification and optimization of compounds with favorable pharmacokinetic properties.
High-Throughput Virtual Screening AI algorithms screen large compound libraries to identify potential hits. nih.govRapid identification of promising lead compounds from vast chemical databases.

Investigation into Undiscovered Molecular Targets and Pathways

While the imidazole scaffold is known to interact with a variety of biological targets, the specific molecular targets of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole remain to be elucidated. The exploration of novel molecular targets and pathways is a critical step in understanding the therapeutic potential of this compound.

Phenyl-imidazole derivatives have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy, and various protein kinases. nih.govacs.org Computational docking studies have been instrumental in guiding the design of IDO inhibitors based on the 4-phenyl-imidazole scaffold. nih.gov Furthermore, imidazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for their anti-inflammatory effects and as inhibitors of 20-HETE synthase. nih.govnih.govnih.gov

The thioether moiety in the target compound may also play a crucial role in its biological activity. Aromatic thioethers have been shown to trap genotoxic electrophiles, suggesting a potential role in cancer prevention. nih.gov The investigation of how the combination of the phenyl-imidazole and thioether functionalities influences target binding and pathway modulation will be a key area of future research. This could involve target identification studies using techniques such as chemical proteomics and affinity-based probes.

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

To fully understand the mechanism of action of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole and its analogues, the development of sophisticated in vitro assay systems is essential. These assays can provide detailed insights into how these compounds interact with their molecular targets and modulate cellular pathways.

Förster Resonance Energy Transfer (FRET)-based assays, for example, can be used to directly and continuously measure the reactivity of thioesters and could be adapted to study the reactivity of the thioether linkage in the target compound. nih.gov Such assays can provide valuable kinetic data under various conditions, helping to elucidate the mechanism of action. nih.gov

For kinase inhibitors, a suite of in vitro kinase assays is crucial to determine the potency and selectivity of the compounds against a panel of kinases. mdpi.com This is particularly important as many kinase inhibitors suffer from off-target effects. Advanced cell-based assays, including high-content imaging and reporter gene assays, can provide a more holistic view of the compound's effects on cellular signaling pathways and phenotypes.

Expanding the Scope of Analogues and Prodrug Strategies (Focus on chemical design)

The chemical structure of 4-phenyl-2-[[2-(4-imidazolyl)ethyl]thio]imidazole offers numerous opportunities for the design of analogues and prodrugs with improved properties. The strategic modification of the phenyl ring, the imidazole rings, and the thioether linker can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The design of analogues could involve the introduction of various substituents on the phenyl ring to modulate electronic and steric properties, which can significantly impact target binding. nih.gov Modifications to the imidazole rings, such as N-alkylation or substitution at other positions, can also influence activity and selectivity. nih.govnih.gov

Prodrug strategies offer a powerful approach to overcome challenges such as poor solubility or unfavorable pharmacokinetics. nih.govdigitellinc.comirjmets.com For a nitrogen-containing heterocyclic compound like this, a common strategy is to create a prodrug that is converted to the active form in vivo. nih.govmdpi.com This can be achieved by attaching a promoiety that is cleaved by enzymes or under specific physiological conditions, such as a change in pH. nih.govnih.gov The design of imidazotetrazine prodrugs, for example, has shown promise in delivering active compounds with controlled release. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Ph-2[[2-[4-imidazolyl]Et]S]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of imidazole derivatives often involves cyclization strategies. For analogous compounds, hydrogenation with Raney nickel followed by NaOH-promoted cyclization of 4-acylaminoisoxazoles has been optimized for high yields (up to 90%) in a one-pot reaction . Key factors include solvent choice (e.g., ethanol/water mixtures), temperature control (80–100°C), and catalyst loading. For sulfur-containing imidazoles like the target compound, thiol-ene "click" chemistry or nucleophilic substitution at the sulfur site may be required, necessitating inert atmospheres and dry solvents to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity and substituent positions. For example, 1H^1H NMR can identify imidazole protons (δ 7.0–8.5 ppm) and ethylthio groups (δ 2.5–3.5 ppm for -SCH2_2-), while 13C^{13}C NMR resolves carbonyl and aromatic carbons . Infrared (IR) spectroscopy detects functional groups like C-S (600–700 cm1^{-1}) and imidazole C=N (1500–1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, and elemental analysis ensures purity (>98%) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Imidazoles are prone to hygroscopicity and oxidation; thus, argon-purged vials and desiccants are recommended. Thermal stability via Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>200°C typical for imidazoles) .

Advanced Research Questions

Q. What computational strategies are available to predict the regioselectivity of substituents in imidazole synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, sulfur incorporation at C-2 in this compound may be favored due to lower activation energy for thiol addition compared to nitrogen alkylation . Molecular docking (AutoDock Vina) can further simulate interactions with biological targets to guide functionalization .

Q. How should researchers address contradictory data between theoretical simulations and experimental results in imidazole reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or implicit vs. explicit solvation models in simulations. To resolve this, conduct solvent-polarity studies (e.g., dielectric constant variation from DMSO to toluene) and compare with COSMO-RS simulations . For example, if a reaction proceeds faster experimentally than predicted, re-evaluate the computational model’s entropy terms or include explicit solvent molecules .

Q. What green chemistry approaches can be applied to scale up the synthesis of this compound?

  • Methodological Answer : Replace traditional catalysts with Raney nickel or immobilized enzymes to reduce heavy metal waste . Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), minimizing side reactions. Solvent recovery systems (e.g., rotary evaporation with cold traps) enhance sustainability .

Q. What experimental design frameworks are suitable for optimizing multifactor reactions in imidazole functionalization?

  • Methodological Answer : Full factorial designs (2k^k) or Box-Behnken models can optimize parameters like temperature, catalyst loading, and reaction time. For example, a 3-factor design might reveal that catalyst concentration has a stronger effect on yield than temperature (p < 0.05) . Response Surface Methodology (RSM) refines these models to identify global maxima .

Q. How can researchers validate the biological activity of this compound against hypothesized targets?

  • Methodological Answer : Use in silico docking (e.g., Schrödinger Suite) to prioritize targets like kinase enzymes or GPCRs. Follow with in vitro assays:

  • Antimicrobial : MIC assays against Gram-positive/negative strains .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Mechanism : Western blotting or qPCR to assess pathway modulation (e.g., apoptosis markers) .

Data Presentation Guidelines

  • Synthesis Optimization Table :

    FactorLevel 1Level 2Level 3Optimal Value
    Temperature (°C)80100120100
    Catalyst (mol%)5101510
    Reaction Time (h)6121812
  • Spectroscopic Data Example :

    TechniqueKey PeaksInterpretation
    1H^1H NMRδ 8.2 (s, 1H, imidazole H)Confirms C-2 substitution
    IR650 cm1^{-1} (C-S stretch)Validates thioether linkage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.